molecular formula C5H10O2 B118735 (R)-2-Methylbutanoic acid CAS No. 32231-50-8

(R)-2-Methylbutanoic acid

Cat. No.: B118735
CAS No.: 32231-50-8
M. Wt: 102.13 g/mol
InChI Key: WLAMNBDJUVNPJU-SCSAIBSYSA-N
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Description

®-2-Methylbutanoic acid, also known as ®-2-Methylbutyric acid, is an organic compound with the molecular formula C5H10O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a carboxylic acid with a branched alkyl chain, and it is commonly found in various natural sources, including certain fruits and fermented products. It is known for its characteristic odor, which can be described as cheesy or sweaty.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Fermentation: Industrially, ®-2-Methylbutanoic acid can be produced through the fermentation of specific microorganisms that metabolize branched-chain amino acids. This method is often preferred due to its sustainability and lower environmental impact.

Types of Reactions:

    Oxidation: ®-2-Methylbutanoic acid can undergo oxidation reactions to form various products, depending on the conditions and reagents used.

    Reduction: It can be reduced to ®-2-Methylbutanol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The carboxyl group of ®-2-Methylbutanoic acid can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Thionyl chloride (SOCl2) for converting the carboxylic acid to an acyl chloride.

Major Products Formed:

    Oxidation: Various oxidized derivatives, depending on the extent of oxidation.

    Reduction: ®-2-Methylbutanol.

    Substitution: Acyl chlorides, esters, and amides.

Scientific Research Applications

®-2-Methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: ®-2-Methylbutanoic acid is used in the flavor and fragrance industry due to its characteristic odor.

Mechanism of Action

The mechanism of action of ®-2-Methylbutanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    (S)-2-Methylbutanoic Acid: The enantiomer of ®-2-Methylbutanoic acid, with similar chemical properties but different biological activities.

    Isobutyric Acid: A structural isomer with a different arrangement of the carbon atoms.

    Valeric Acid: A straight-chain carboxylic acid with a similar molecular formula but different structure.

Uniqueness:

Properties

IUPAC Name

(2R)-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAMNBDJUVNPJU-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8091536
Record name (2R)-2-Methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8091536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32231-50-8
Record name (-)-2-Methylbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32231-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-Methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8091536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A process for the preparation of 2-methyl-butyric acid comprising (a) oxidizing 2-methyl-butanol with the strain Gluconobacter roseus DSM 9364 to produce 2-methyl-butyric acid and (b) recovering the 2-methyl-butyric acid produced in (a).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does steam treatment affect the levels of (R)-2-Methylbutanoic acid in instant coffee?

A1: Research suggests that steam treatment, a common process in instant coffee production, might not significantly impact this compound levels. A study comparing steam-treated and untreated Arabica instant coffees found that while other volatile acids like (S)-2-Methylbutanoic acid and 3-Methylbutanoic acid showed significant reductions (41-80%) after steam treatment, this compound did not exhibit the same trend []. This suggests that this compound might be more resistant to degradation or volatilization under the conditions of steam treatment.

Q2: Are there more reliable markers than this compound for detecting steam treatment in instant coffee?

A2: Yes, the research suggests that other volatile acids might be more suitable indicators of steam treatment in instant coffee. The study found that (S)-2-Methylbutanoic acid and 3-Methylbutanoic acid exhibited consistent and significant reductions in concentration after steam treatment []. Therefore, these two acids appear to be more sensitive markers for detecting steam treatment compared to this compound.

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